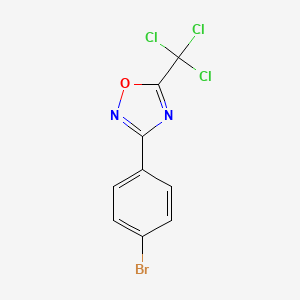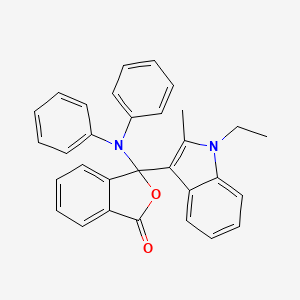![molecular formula C33H25CrN10O11S B13766010 chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate” is a complex coordination compound It features chromium in the +3 oxidation state, coordinated with a hydron and two distinct ligands These ligands are derived from pyrazole and nitrophenol structures, which are further modified with sulfonate and diazenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands:
-
Preparation of 4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate
Step 1: Synthesis of 3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazole.
Step 2: Sulfonation of the pyrazole derivative.
-
Preparation of 2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
Step 1: Synthesis of 3-methyl-5-oxo-1-phenylpyrazole.
Step 2: Diazotization and coupling with 5-nitrophenol.
-
Complexation with Chromium(3+)
Reagents: Chromium(III) chloride, prepared ligands.
Conditions: Aqueous medium, pH adjustment to neutral, stirring at room temperature.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of purification techniques: such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenol and pyrazole moieties.
Reduction: Reduction reactions can target the diazenyl groups, converting them to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Biochemical Probes: Utilized in studies to probe biochemical pathways and interactions.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Dye Manufacturing: Employed in the production of dyes and pigments due to its vibrant color.
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
作用機序
The compound exerts its effects through various mechanisms, depending on the application:
Catalysis: Acts as a Lewis acid, facilitating electron transfer reactions.
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
Similar Compounds
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitrophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Uniqueness
Complex Structure: The presence of multiple functional groups and coordination sites makes it unique.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from similar compounds.
特性
分子式 |
C33H25CrN10O11S |
|---|---|
分子量 |
821.7 g/mol |
IUPAC名 |
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate |
InChI |
InChI=1S/C17H15N5O7S.C16H13N5O4.Cr/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h3-8H,1-2H3,(H3,18,19,20,23,24,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
InChIキー |
XPHVNTLENZAQMC-UHFFFAOYSA-K |
正規SMILES |
[H+].[H+].CC1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)






